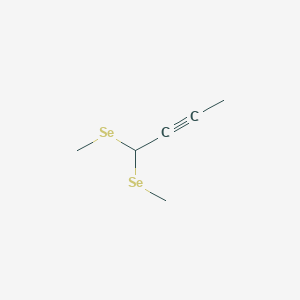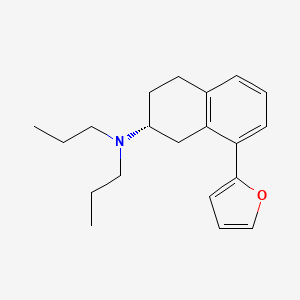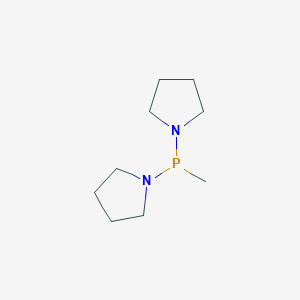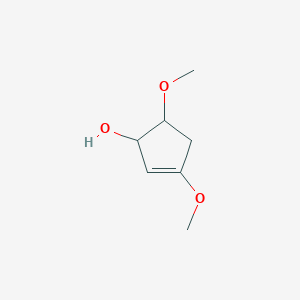
Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- is an aromatic hydrocarbon with a complex structure It consists of a benzene ring substituted with four methyl groups and a phenylethynyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the phenylethynyl group, converting it to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
科学研究应用
Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The methyl groups can influence the compound’s hydrophobicity and its ability to penetrate biological membranes.
相似化合物的比较
Benzene, 1,2,4,5-tetramethyl-: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.
Benzene, 1,2,3,4-tetramethyl-: Different substitution pattern on the benzene ring, leading to different chemical properties.
Benzene, 1,2,3,5-tetramethyl-: Another isomer with distinct reactivity.
属性
CAS 编号 |
148101-03-5 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
1,2,4,5-tetramethyl-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C18H18/c1-13-12-14(2)16(4)18(15(13)3)11-10-17-8-6-5-7-9-17/h5-9,12H,1-4H3 |
InChI 键 |
WCQMSEHUKUGJFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C#CC2=CC=CC=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)

